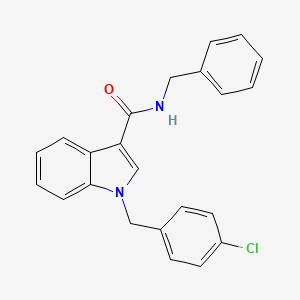

![molecular formula C11H18N2O4 B2878920 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid CAS No. 1822534-79-1](/img/structure/B2878920.png)

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

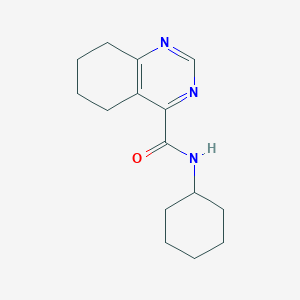

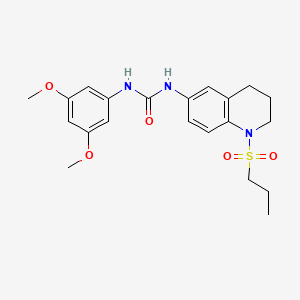

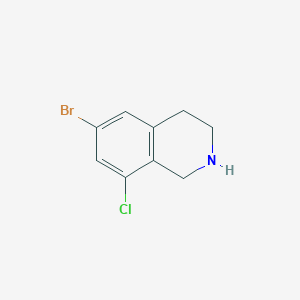

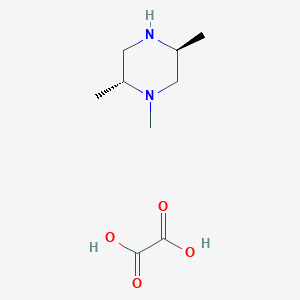

The compound “2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid” is a chemical compound with the CAS Number: 1822534-79-1 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-5-cyanopentanoic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Scientific Research Applications

Developmental Toxicology of Perfluoroalkyl Acids

Perfluoroalkyl acids, like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been extensively studied for their developmental toxicity. These studies aim to understand the hazards these compounds pose, especially given their widespread prevalence in humans. The developmental effects of PFOS and PFOA in rodents suggest avenues for further research to support risk assessment of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Glycyrrhetinic Acid and Cancer Research

Glycyrrhetinic acids, derived from licorice, have been explored for their cytotoxic effects toward various cancer cells. The peculiar GA scaffold-based semisynthetic derivatives show promise for future cancer treatments, with specific structural features crucial for cytotoxic effects (Hussain et al., 2021).

Biologically Active Plant Compounds

The study of natural carboxylic acids from plants reveals their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of these compounds, such as benzoic acid and cinnamic acid derivatives, highlight the importance of hydroxyl groups and the carboxyl group in their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Antioxidants and Toxicity

Synthetic phenolic antioxidants (SPAs), used to lengthen product shelf life, have been studied for their environmental occurrence, human exposure, and toxicity. These studies emphasize the need for novel SPAs with lower toxicity and migration ability to decrease environmental pollution (Liu & Mabury, 2020).

Anticancer Properties of Terpenoids

Terpenoids, particularly betulin and betulinic acid from white birch, show significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. These compounds represent potential therapeutic strategies for the treatment of human tumors (Hordyjewska, Ostapiuk, & Horecka, 2018).

Mechanism of Action

Mode of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry to protect amines during peptide synthesis . This suggests that the compound might interact with its targets through its amino group once the Boc group is removed.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . The compound’s potential role in peptide synthesis

Safety and Hazards

properties

IUPAC Name |

5-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKRJQCYDKDOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2878841.png)

![Lithium(1+) ion 2-{2-[(pentan-3-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2878848.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)